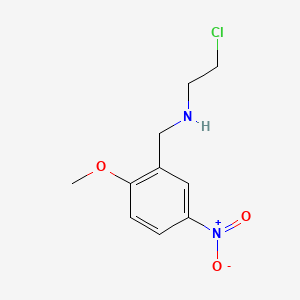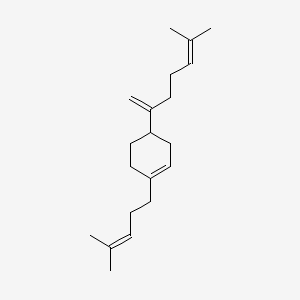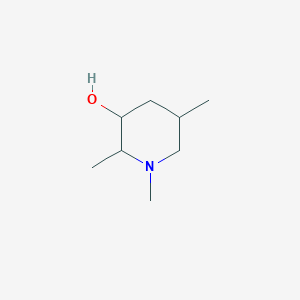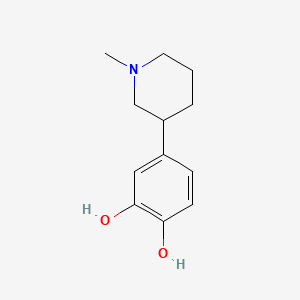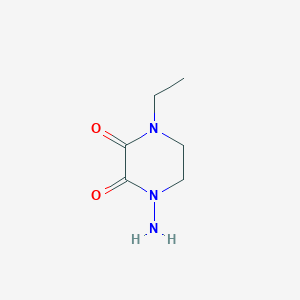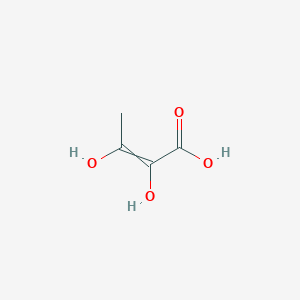
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid is a complex organic compound characterized by the presence of multiple iodine atoms, an amine group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid typically involves multiple steps, starting with the iodination of a phenyl ring. The amino group is introduced through a nucleophilic substitution reaction, followed by the formation of the acetamido linkage. The final step involves the attachment of the butanoic acid moiety through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amination processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to remove the iodine atoms.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce deiodinated compounds.
Aplicaciones Científicas De Investigación
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be detected using imaging techniques.
Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging and targeted therapy.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid involves its interaction with specific molecular targets. The iodine atoms in the compound can facilitate its detection and localization in biological systems. The amine and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid: Similar structure but with a valeric acid moiety instead of butanoic acid.
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid: Contains a hexanoic acid group.
Uniqueness
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
22708-55-0 |
|---|---|
Fórmula molecular |
C18H17I3N2O4 |
Peso molecular |
706.1 g/mol |
Nombre IUPAC |
2-[3-[[2-(3-amino-2,4,6-triiodophenyl)acetyl]amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C18H17I3N2O4/c1-2-14(18(25)26)27-10-5-3-4-9(6-10)23-15(24)7-11-12(19)8-13(20)17(22)16(11)21/h3-6,8,14H,2,7,22H2,1H3,(H,23,24)(H,25,26) |
Clave InChI |
ZDJNIHYAEHEKJB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)CC2=C(C(=C(C=C2I)I)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


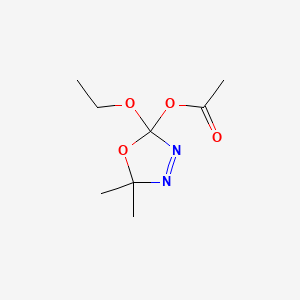
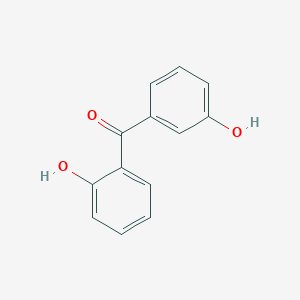
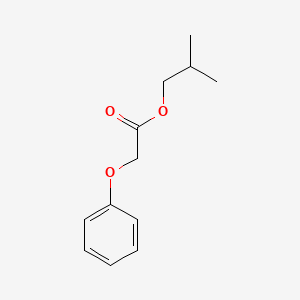
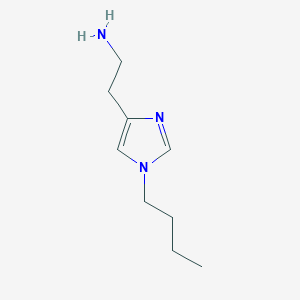
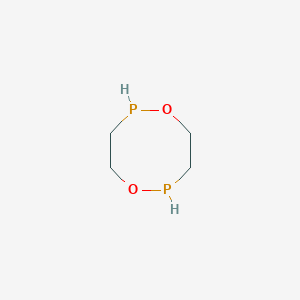
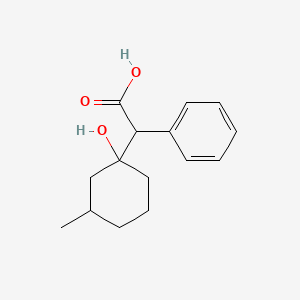
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
